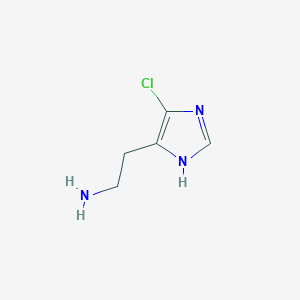

Histamine, 4-chloro-

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8ClN3 |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

2-(4-chloro-1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H8ClN3/c6-5-4(1-2-7)8-3-9-5/h3H,1-2,7H2,(H,8,9) |

InChI Key |

RMRXSWXCXDHSBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)CCN)Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Histamine, 4 Chloro and Histamine Receptors

Downstream Signaling Pathways and Functional Responses

G Protein-Independent Signaling and β-Arrestin Recruitment

G protein-coupled receptors (GPCRs), including the four types of histamine (B1213489) receptors (H1R, H2R, H3R, H4R), have traditionally been defined by their interaction with heterotrimeric G proteins. However, it is now established that GPCRs can also signal through pathways independent of G proteins, primarily mediated by β-arrestin proteins (β-arrestin-1 and β-arrestin-2). nih.govelifesciences.org

Upon agonist binding and subsequent receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited from the cytoplasm to the receptor. nih.gov This recruitment serves two primary purposes: it sterically hinders the receptor from coupling with G proteins, a process central to desensitization, and it initiates a second wave of signaling by acting as a scaffold for various protein kinases. frontiersin.org Ligand-induced β-arrestin recruitment can activate signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, independently of G-protein activation. frontiersin.org This phenomenon, where a ligand can differentially activate G protein-dependent or β-arrestin-dependent pathways, is known as "biased agonism."

Research on specific chlorinated compounds demonstrates the importance of this dual signaling capacity. For instance, the selective H4 receptor antagonist JNJ7777120, which contains a chloro-indole moiety, has been identified as a biased ligand at the human H4R. It acts as an inverse agonist for G protein-dependent signaling while simultaneously functioning as an agonist for G protein-independent signaling by promoting β-arrestin recruitment. mdpi.commdpi.com This highlights how a chlorinated ligand can uniquely modulate receptor function, inhibiting one pathway while activating another.

Table 1: Research Findings on β-Arrestin Recruitment by GPCR Ligands

| Compound/Ligand | Receptor | Observation | Finding Reference |

|---|---|---|---|

| JNJ7777120 | Human Histamine H4 Receptor | Acts as a biased ligand, promoting β-arrestin recruitment (G protein-independent signaling). | mdpi.commdpi.com |

| General Agonists | G Protein-Coupled Receptors | Agonist-induced receptor phosphorylation by GRKs is a prerequisite for β-arrestin binding. | nih.gov |

| Isoproterenol | β2-adrenergic receptor (Class A) | Induces a weak and transient interaction with β-arrestin-2. | promega.com |

| Arginine Vasopressin | V2 Receptor (Class B) | Induces a strong and sustained interaction with β-arrestin-2. | promega.com |

Receptor Desensitization and Internalization Mechanisms

Prolonged or repeated exposure of a receptor to an agonist typically leads to a diminished response, a phenomenon known as desensitization. numberanalytics.com This is a critical homeostatic mechanism that protects cells from overstimulation. For GPCRs, homologous desensitization is a multi-step process that is tightly linked to β-arrestin recruitment. wikipedia.org

The primary steps involve:

Receptor Phosphorylation: Upon agonist activation, GPCR kinases (GRKs) phosphorylate specific serine and threonine residues on the receptor's intracellular loops and/or C-terminal tail. numberanalytics.com

β-Arrestin Binding: The phosphorylated receptor has a high affinity for β-arrestin. The binding of β-arrestin physically uncouples the receptor from its G protein, effectively terminating the primary signal. nih.govwikipedia.org

Receptor Internalization: β-arrestin also acts as an adapter protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2. mdpi.com This targets the receptor for internalization into endosomes.

Once internalized, the receptor can have two main fates: it can be dephosphorylated and recycled back to the cell surface, leading to resensitization of the cell, or it can be targeted for lysosomal degradation, resulting in a long-term reduction of receptor number (down-regulation). nih.gov It is important to note that desensitization (G protein uncoupling) and internalization are distinct processes; a receptor can be desensitized without being internalized, and vice-versa, though they are often linked. mdpi.com

While specific studies on Histamine, 4-chloro- are not available, research on H1 antihistamines has shown that different ligands can induce desensitization and internalization through varied mechanisms. biorxiv.org

Table 2: Key Mechanisms in Receptor Desensitization and Internalization

| Process | Key Molecule(s) | Function | Finding Reference |

|---|---|---|---|

| Phosphorylation | GPCR Kinases (GRKs) | Phosphorylates agonist-occupied receptor to initiate desensitization. | numberanalytics.com |

| G-Protein Uncoupling | β-Arrestin | Binds to phosphorylated receptor, blocking further G protein activation. | nih.gov |

| Internalization | β-Arrestin, Clathrin, AP-2 | β-Arrestin acts as an adapter to move the receptor into clathrin-coated pits for endocytosis. | mdpi.com |

| Resensitization | Phosphatases | Dephosphorylate internalized receptors, allowing them to be recycled to the plasma membrane. | nih.gov |

Constitutive Receptor Activity and its Regulation

Some GPCRs can adopt an active conformation and signal even in the absence of an agonist. This agonist-independent signaling is known as constitutive activity. universiteitleiden.nlwikipedia.org The histamine H1, H2, and particularly the H3 receptors are known to exhibit significant constitutive activity. nih.govconicet.gov.arwikipedia.org

This phenomenon has led to a reclassification of ligands previously known as "antagonists."

Neutral Antagonist: A ligand that binds to the receptor but does not alter the equilibrium between its active and inactive states. It blocks the effects of both agonists and inverse agonists. wikipedia.org

Inverse Agonist: A ligand that preferentially binds to and stabilizes the inactive conformation of the receptor. This shifts the conformational equilibrium away from the active state, thereby reducing the receptor's constitutive activity below its basal level. wikipedia.orgnih.gov

Many drugs historically classified as H1 and H2 receptor antagonists have been re-identified as inverse agonists. nih.govconicet.gov.ar The histamine H3 receptor, which is found primarily in the central nervous system, displays high constitutive activity that tonically regulates the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Consequently, H3 receptor inverse agonists, such as the chlorinated compound Pitolisant, can increase neurotransmitter release by suppressing this basal inhibitory tone. nih.gov The human H4 receptor also possesses a high degree of constitutive activity. mdpi.com Therefore, a compound like Histamine, 4-chloro-, depending on its specific interaction with the receptor binding pocket, could theoretically act as an agonist, a neutral antagonist, or an inverse agonist, thereby increasing, blocking, or decreasing the receptor's basal signaling activity.

Table 3: Ligand Effects on Constitutively Active Receptors

| Ligand Type | Mechanism of Action | Effect on Basal Activity | Example Compound (Receptor) | Finding Reference |

|---|---|---|---|---|

| Agonist | Stabilizes the active receptor state (R*) | Increases | Histamine (H1R, H2R, H3R, H4R) | nih.gov |

| Neutral Antagonist | Binds R and R* equally, blocks agonist binding | No change | - | wikipedia.org |

| Inverse Agonist | Stabilizes the inactive receptor state (R) | Decreases | Pitolisant (H3R), most H1-antihistamines (H1R) | nih.govnih.gov |

Modulation of Intracellular Signaling Cascades (e.g., ERK1/2, Akt, NF-κB)

The signaling initiated by histamine receptor activation extends beyond immediate second messengers to influence complex intracellular signaling cascades that control fundamental cellular processes like proliferation, survival, and inflammation. Key pathways include the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), Akt (also known as Protein Kinase B), and Nuclear Factor-kappa B (NF-κB).

ERK1/2 Pathway: As part of the MAPK family, the ERK1/2 pathway is a central regulator of cell growth, differentiation, and survival. GPCRs can activate ERK through both G protein-dependent and β-arrestin-dependent mechanisms. frontiersin.org β-arrestin can act as a scaffold, bringing components of the ERK cascade into proximity, thereby facilitating signal transmission. frontiersin.org

Akt Pathway: The PI3K/Akt pathway is a crucial pro-survival signaling route that inhibits apoptosis and promotes cell growth. Like ERK, Akt can be activated downstream of GPCRs through various mechanisms, including β-arrestin-mediated signaling. frontiersin.org

NF-κB Pathway: NF-κB is a master transcriptional regulator of inflammation, immunity, and cell survival. oncotarget.com Its activation is a hallmark of many inflammatory conditions. frontiersin.org Histamine receptors, particularly the H1R and H4R which are expressed on immune cells, play a role in modulating inflammatory responses, and their signaling can lead to the activation of the NF-κB pathway. nih.govwikipedia.org The activation of NF-κB can itself be regulated by upstream signals from the ERK and Akt pathways. nih.gov

Activation of the H4 receptor, for instance, is known to be involved in the regulation of the MAPK cascade and inflammatory responses. wikipedia.org Given that Histamine, 4-chloro- is a structural analog of histamine, it is plausible that it could modulate these same pathways upon binding to histamine receptors, potentially influencing inflammatory and cellular survival outcomes.

Table 4: Overview of Key Intracellular Signaling Cascades

| Pathway | Primary Function | Link to Histamine Receptors / GPCRs | Finding Reference |

|---|---|---|---|

| ERK1/2 (MAPK) | Cell proliferation, differentiation, survival | Can be activated via G-protein or β-arrestin-scaffolded mechanisms. H4R activation regulates the MAPK cascade. | frontiersin.orgwikipedia.org |

| Akt (PKB) | Cell survival, growth, inhibition of apoptosis | Can be activated downstream of GPCRs, sometimes via β-arrestin. | frontiersin.org |

| NF-κB | Transcription of inflammatory and survival genes | H1R and H4R signaling can modulate NF-κB activity, a key driver of inflammation. | nih.govoncotarget.comfrontiersin.org |

Preclinical Investigation of Histamine, 4 Chloro in Biological Systems

Immunomodulatory and Anti-Inflammatory Research Paradigms

The chemical compound Histamine (B1213489), 4-chloro-, a tool compound often utilized in research, has been instrumental in elucidating the role of the histamine H4 receptor (H4R) in various immunological and inflammatory processes. Preclinical studies have explored its effects on immune cell function, inflammatory mediator release, immune cell infiltration, and adaptive immune responses. It's important to note that much of the research utilizes H4R antagonists to block the effects of histamine or H4R agonists, thereby indirectly studying the function of the H4R, for which Histamine, 4-chloro- acts as a ligand.

Regulation of Immune Cell Function (e.g., Mast Cell Activation and Migration, Eosinophil Chemotaxis, Dendritic Cell Modulation)

The H4 receptor is notably expressed on hematopoietic cells, including mast cells, eosinophils, and dendritic cells. tandfonline.comarchivesofmedicalscience.com

Mast Cell Activation and Migration: Mast cells, key players in allergic reactions, are significantly influenced by H4R activation. cebm.net Studies have shown that H4R mediates mast cell chemotaxis, the directed migration of these cells. nih.govnih.gov For instance, the selective H4R antagonist, JNJ7777120, has been shown to inhibit histamine-induced chemotaxis and calcium influx in mouse bone marrow-derived mast cells. tandfonline.com Furthermore, this antagonist was found to block tracheal mast cell migration from connective tissue towards the epithelium. tandfonline.com In human lung mast cells, histamine was found to induce migration, an effect mediated by the H4 receptor. nih.gov This was confirmed by the chemotactic effect of an H4 agonist and the reversal of this effect by the H4 antagonist JNJ7777120. nih.gov

Eosinophil Chemotaxis: Eosinophils, another critical cell type in allergic inflammation, are also directed by histamine acting on H4 receptors. drugbank.com Histamine induces eosinophil chemotaxis, a process that can be blocked by H4R antagonists. nih.govdrugbank.com This suggests that histamine, through the H4R, plays a role in recruiting eosinophils to sites of inflammation. drugbank.com Histamine has been shown to induce cytoskeletal changes in human eosinophils via the H4 receptor, a prerequisite for cell migration. mdpi.com

Dendritic Cell Modulation: Dendritic cells (DCs), which are crucial for initiating and shaping immune responses, express functional H4 receptors. archivesofmedicalscience.commdpi.com Histamine can modulate DC function, influencing their maturation and their ability to activate T cells. nih.gov Research has indicated that H4R antagonism can suppress the capacity of DCs to induce allergen-specific T-cell proliferation, suggesting a role for this receptor in allergic sensitization. nih.gov Furthermore, histamine can influence the migration of dendritic cells. archivesofmedicalscience.commdpi.com Activation of H4R on certain dendritic cell subsets, like slanDCs, has been shown to down-regulate their pro-inflammatory capacity. nih.gov

Interactive Table: Effect of Histamine, 4-chloro- (via H4R) on Immune Cell Function

| Cell Type | Function | Effect of H4R Activation | Key Findings | Citations |

| Mast Cells | Migration (Chemotaxis) | Induces migration | H4R antagonists inhibit histamine-induced chemotaxis and Ca2+ influx. | tandfonline.comnih.govnih.gov |

| Eosinophils | Migration (Chemotaxis) | Induces migration | H4R antagonists block histamine-induced chemotaxis. | nih.govdrugbank.commdpi.com |

| Dendritic Cells | Maturation & T-cell Activation | Modulates maturation and T-cell priming | H4R antagonists can inhibit DC-induced allergen-specific T-cell proliferation. | archivesofmedicalscience.commdpi.comnih.govnih.gov |

Influence on Inflammatory Mediator Release (e.g., Cytokine Production, Prostaglandin D2 Levels)

The activation of the H4 receptor has been shown to influence the release of various inflammatory mediators, including cytokines and prostaglandins.

Cytokine Production: The H4 receptor is involved in the regulation of cytokine production from various immune cells. nih.gov For example, H4R activation can affect cytokine release from mast cells, eosinophils, and T cells. archivesofmedicalscience.commdpi.com In human mast cells, H4R activation mediates the release of cytokines and chemokines. archivesofmedicalscience.com Studies using H4R antagonists have demonstrated a reduction in the production of pro-inflammatory cytokines. mdpi.com For instance, treatment with an H4R antagonist in a colitis model led to inhibited cytokine release. mdpi.com Specifically, H4R stimulation on human mast cells has been linked to the production of IL-13. tandfonline.com Furthermore, in a model of chronic stress, an H4R agonist was shown to increase the production of several interleukins, including IL-2, IL-6, IL-9, IL-21, and IL-27, while an antagonist reduced this effect. nih.gov

Prostaglandin D2 Levels: Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from mast cells upon activation. cebm.netnih.gov While direct studies on the effect of Histamine, 4-chloro- on PGD2 levels are limited, the interplay between histamine and PGD2 is well-established in the context of allergic inflammation. nih.govnih.gov Mast cell activation, which can be influenced by H4R signaling, leads to the production and release of PGD2. cebm.net However, studies on human lung mast cells showed that selective H4R agonists did not have direct effects on the release of PGD2. nih.gov

Impact on Immune Cell Infiltration (e.g., Neutrophil Influx)

Preclinical models have demonstrated that the H4 receptor plays a role in the infiltration of immune cells, such as neutrophils, into inflammatory sites. The use of H4R antagonists has been shown to reduce neutrophil recruitment in various inflammatory models. nih.gov For example, in a mouse model of peritonitis, pretreatment with the H4R antagonist JNJ7777120 resulted in a reduction of neutrophil influx, providing early evidence for the anti-inflammatory properties of H4R antagonists. archivesofmedicalscience.com Similarly, in a rat model of colitis, H4R antagonists were effective in reducing neutrophil recruitment. mdpi.com It is suggested that histamine, acting via the H4R, likely increases neutrophil infiltration indirectly. mdpi.com

Shaping of Adaptive Immune Responses (e.g., Th1/Th2 Balance)

The H4 receptor appears to play a role in modulating the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which are critical for orchestrating different types of immune responses. mdpi.com Histamine itself can differentially regulate Th1 and Th2 cells. nih.govresearchgate.net There is evidence to suggest that histamine, through its various receptors, can shape the immune response towards a Th2 phenotype, which is characteristic of allergic diseases. mdpi.com

Specifically concerning the H4 receptor, its activation on dendritic cells can reduce the production of Th1-associated cytokines, potentially favoring a Th2-biased immune response. mdpi.com Furthermore, studies in a mouse model of allergic rhinitis showed that an H4R antagonist caused a significant decrease in the level of the Th2 cytokine IL-4 and an increase in the Th1 cytokine IFN-γ in nasal lavage fluid, suggesting a shift towards a Th1 response. nih.gov Blockade of the H4 receptor has been associated with a reduction in Th2 cytokines like IL-4, IL-5, and IL-13. archivesofmedicalscience.com

Neurobiological Research Frameworks

Beyond its role in the immune system, the histamine system, including the H4 receptor, is also involved in neurobiological processes.

Modulation of Neurotransmitter Systems and Neuroinflammation

Histamine is a known neurotransmitter in the central nervous system (CNS), regulating various physiological functions. nih.gov The H4 receptor is expressed in the brain and is implicated in neuroinflammatory processes. frontiersin.org

Research suggests that histamine can regulate microglial activation via the H4 receptor. frontiersin.org Microglia are the primary immune cells of the CNS. Studies have shown that H4 receptor antagonists can reduce microglial activation and the subsequent release of pro-inflammatory cytokines like TNF-α. frontiersin.org In a rat model of Parkinson's disease, H4R antagonism was found to decrease microglial activation. frontiersin.org This indicates a potential role for the H4 receptor in modulating neuroinflammation. Histamine itself has complex, pleiotropic effects on microglial-mediated inflammation. frontiersin.org

Interactive Table: Preclinical Findings on Histamine, 4-chloro- (via H4R)

| Research Area | Key Finding | Model System | Citations |

| Immunomodulation | |||

| Mast Cell Migration | H4R activation induces chemotaxis. | Mouse bone marrow-derived mast cells, human lung mast cells | tandfonline.comnih.govnih.gov |

| Eosinophil Chemotaxis | H4R mediates histamine-induced chemotaxis. | Human eosinophils | nih.govdrugbank.commdpi.com |

| Dendritic Cell Function | H4R antagonism inhibits allergen-specific T-cell proliferation. | Human dendritic cells | nih.gov |

| Cytokine Release | H4R activation influences cytokine production (e.g., IL-13 from mast cells). | Human mastocytoma cells | tandfonline.com |

| Neutrophil Infiltration | H4R antagonists reduce neutrophil influx. | Mouse peritonitis model, rat colitis model | archivesofmedicalscience.commdpi.commdpi.com |

| Th1/Th2 Balance | H4R antagonism can shift the balance from Th2 to Th1. | Mouse model of allergic rhinitis | nih.gov |

| Neurobiology | |||

| Neuroinflammation | H4R antagonism reduces microglial activation and pro-inflammatory cytokine release. | Rat model of Parkinson's disease, in vitro microglial studies | frontiersin.org |

Investigation in Neurodegenerative Disease Models (e.g., Parkinson-like Pathology)

Direct studies investigating the effects of Histamine, 4-chloro- in neurodegenerative disease models, such as those for Parkinson's disease, are not prominently available in public research databases. However, research into the broader histaminergic system provides context for potential mechanisms.

Neuroinflammation and microglial activation are known to contribute to the dopaminergic cell loss characteristic of Parkinson's disease (PD). sigmaaldrich.com Studies have identified the histamine H4 receptor (H4R) as a potential therapeutic target in this context. Gene set analysis of PD-related datasets has highlighted H4R upregulation as a significant factor. sigmaaldrich.com In a rotenone-induced rat model of PD, treatment with an H4R antagonist, JNJ7777120, was shown to normalize the number of nigrostriatal dopaminergic fibers and restore striatal dopamine (B1211576) levels. sigmaaldrich.com This treatment also reduced the accumulation of α-synuclein-positive inclusions, a hallmark of PD pathology, and alleviated neuroinflammatory responses by modifying microglial morphology and reducing the release of tumor necrosis factor-alpha (TNF-α). sigmaaldrich.com These findings suggest that antagonism of the H4R on microglia could be a promising strategy to mitigate the progression of Parkinson-like pathology. sigmaaldrich.com The specific action of Histamine, 4-chloro- on the H4 receptor would be critical to determining its potential role in such models.

Role in Stress-Induced Neurobiological Alterations (e.g., Serotonin-Histamine Axis)

The interplay between the histaminergic and serotonergic systems is crucial in regulating mood and the response to stress. nih.gov Chronic stress is a known factor in the pathophysiology of depression and can lead to significant neurobiological changes, including alterations in the hypothalamic-pituitary-adrenal (HPA) axis and monoamine neurotransmitter levels. nih.gov

The brain's histaminergic system, acting through its four receptor subtypes, can modulate the release of other key neurotransmitters involved in stress and mood, including serotonin (B10506) (5-HT), dopamine, and norepinephrine. nih.govmedicines.org.uk Specifically, the histamine H3 receptor (H3R) acts as both an autoreceptor, controlling histamine release, and a heteroreceptor, inhibiting the release of other neurotransmitters. medicines.org.uknih.gov Blockade of H3 receptors has been shown to increase the release of serotonin and other neurotransmitters implicated in cognitive and mood regulation. nih.gov

Furthermore, bodily inflammation, which can be triggered by stress, leads to the release of histamine. This increase in histamine can, in turn, directly inhibit the release of serotonin in the brain, an effect potentially mediated by inhibitory receptors on serotonin neurons. frontiersin.org This interaction suggests a complex, bidirectional relationship where stress-induced inflammation increases brain histamine activity, which then suppresses the serotonin system. nih.govfrontiersin.org The specific activity of Histamine, 4-chloro- at H3 or other histamine receptors would define its influence on these stress-related neurobiological pathways.

Oncological Research and Antitumor Activities

The role of histamine and its receptors in cancer is multifaceted, with effects on proliferation, differentiation, metastasis, and the tumor microenvironment. While direct oncological research on Histamine, 4-chloro- is not widely documented, studies on histamine receptor ligands provide a basis for potential mechanisms of action.

Impact on Tumor Cell Proliferation and Apoptosis Induction

Histamine can act as an autocrine growth factor in various cancers, with its receptors being expressed on numerous human cancer cell lines. nih.gov The specific effect often depends on the receptor subtype involved. For instance, upregulation of the histamine H1 receptor (H1R) has been shown to promote the growth of hepatocellular carcinoma cells by accelerating cell cycle progression and inhibiting apoptosis. nih.gov Conversely, antihistamines that block the H1 receptor, such as chlorpheniramine (B86927), have demonstrated an ability to inhibit the proliferation of breast cancer cells in a dose-dependent manner. uniprot.org

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Therapeutic strategies frequently aim to reactivate this process in tumor cells. While compounds like chloroquine (B1663885) have been shown to inhibit cancer cell proliferation and induce DNA damage, leading to cell death, specific data on Histamine, 4-chloro- in this context is lacking. drugbank.com

Interactive Table: Histamine Receptor Ligands and Cancer Cell Proliferation

| Compound | Target Receptor | Cancer Cell Line | Effect on Proliferation | Reference |

|---|---|---|---|---|

| Histamine (via H1R) | H1R | Hepatocellular Carcinoma | Promotion | nih.gov |

| Chlorpheniramine | H1R Antagonist | Breast Cancer (MCF-7, MDA-MB231) | Inhibition | uniprot.org |

| 4-Methylhistamine | H2R Agonist | Malignant Melanoma | Decrease | nih.gov |

Modulation of Cell Senescence and Differentiation Pathways

Cellular senescence is a state of irreversible cell cycle arrest that acts as a potent tumor suppression mechanism. sigmaaldrich.com Inducing senescence in cancer cells is considered a potential therapeutic strategy. wikipedia.org This process is primarily regulated by two key signaling pathways: the p16/Rb pathway and the p53/p21 pathway. nih.gov

Another anticancer approach is the induction of cell differentiation, which can cause malignant cells to revert to a more normal, non-proliferative state. news-medical.netwikipedia.org For example, chlorogenic acid has been shown to induce differentiation in glioma cells, reducing their malignancy. news-medical.net There is currently no available research demonstrating the effect of Histamine, 4-chloro- on either cellular senescence or differentiation pathways in cancer models.

Effects on Tumor Growth and Metastatic Potential (e.g., Matrix Metalloproteinase Activity)

Tumor metastasis is a complex process involving cell invasion and degradation of the extracellular matrix (ECM). nih.gov Matrix metalloproteinases (MMPs) are a family of enzymes crucial for ECM remodeling, and their activity is often elevated in malignant tumors, facilitating invasion and metastasis. nih.govnih.govfrontiersin.org

The histaminergic system can influence these processes. Studies have shown that the histamine H1 receptor can mediate the migration and invasion of hepatocellular carcinoma cells by stimulating the production of MMP-2. nih.gov This suggests that H1R antagonists could potentially inhibit metastasis. While various compounds have been studied for their anti-metastatic effects, including the inhibition of MMPs, the specific impact of Histamine, 4-chloro- on tumor growth, metastatic potential, or MMP activity has not been reported. nih.govkoreamed.org

Radiosensitization in Cancer Models

Radiosensitizers are agents that make tumor cells more susceptible to the damaging effects of radiation therapy, aiming to improve treatment efficacy without increasing toxicity to normal tissues. drugbank.com Mechanisms of radiosensitization include enhancing DNA damage, inhibiting DNA repair pathways, and increasing oxidative stress within cancer cells. ebi.ac.uk Various compounds, from small molecules to complex nanomaterials, have been investigated for their radiosensitizing properties in preclinical models. ebi.ac.uk However, there is no scientific literature available to suggest or confirm that Histamine, 4-chloro- has been investigated for any radiosensitizing effects in cancer models.

Research Methodologies and Experimental Models for Histamine, 4 Chloro Studies

In Vitro Experimental Systems

In vitro systems are indispensable for the direct pharmacological characterization of compounds by isolating specific biological components, such as receptors and cells, from the complex environment of a whole organism.

Functional Assays for Receptor Activity (e.g., Calcium Mobilization, GTPγS Binding, Chemotaxis, Cell Shape Change)

Functional assays are critical for determining whether a compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at a receptor. The choice of assay depends on the G-protein coupling of the specific histamine (B1213489) receptor subtype.

Calcium Mobilization: The H1 receptor primarily couples to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium (Ca2+). Fluorometric assays using calcium-sensitive dyes are standard for measuring H1R activation in response to agonists and its inhibition by antagonists. arvojournals.org

GTPγS Binding: This assay measures the direct activation of G-proteins upon receptor stimulation. Agonist binding promotes the exchange of GDP for a non-hydrolyzable analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of receptor activation and is applicable to all G-protein-coupled histamine receptors. vu.nl

Chemotaxis and Cell Shape Change: For the H4R, which is highly expressed on immune cells, functional responses such as chemotaxis (directed cell migration) and cell shape change are key indicators of receptor activation. These assays provide insight into the physiological consequences of H4R agonism, particularly in the context of inflammation and immune responses.

Molecular Biology Techniques (e.g., Gene Expression Analysis, Site-Directed Mutagenesis, Receptor Ortholog Expression)

Molecular biology techniques provide deeper insights into the receptor-ligand interaction and the structural basis for a compound's activity and selectivity.

Gene Expression Analysis: Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) are used to quantify the mRNA expression levels of histamine receptor subtypes in various cell lines and tissues. This helps in selecting appropriate models for study and understanding the potential sites of action for a compound.

Site-Directed Mutagenesis: This technique involves altering the amino acid sequence of the receptor protein to identify specific residues that are critical for ligand binding or receptor activation. By observing how mutations affect the binding affinity or functional potency of a compound, researchers can map the binding pocket and understand the molecular determinants of its pharmacological action.

Receptor Ortholog Expression: Expressing histamine receptors from different species (e.g., human, rat, guinea pig) can reveal species-specific differences in pharmacology. This is crucial for translating in vitro findings to in vivo animal models. nih.gov Molecular dynamics simulations are often paired with these studies to model the interaction between ligands and the transmembrane domains of the receptor, helping to explain differences in binding modes. nih.gov

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Dynamics

Histamine is known to influence cell growth and death, and these effects are mediated by its receptors. Cell-based assays are used to determine how a histamine analog like 4-chloro-histamine might affect these fundamental cellular processes.

Proliferation Assays: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is used to screen for the effects of compounds on cell growth.

Apoptosis Assays: Apoptosis, or programmed cell death, can be measured using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to cells in the early stages of apoptosis, while PI stains cells in late apoptosis or necrosis.

Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if a compound induces cell cycle arrest, which can be a mechanism for inhibiting proliferation.

In Silico Computational Approaches

Computational methods, particularly those used in molecular modeling and quantitative structure-activity relationship studies, are powerful tools for predicting the biological activity of compounds and guiding the design of new, more potent, and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For histamine receptor ligands, QSAR models are developed to predict binding affinity (pKi) or functional potency (pEC50/pIC50) based on calculated molecular properties, known as descriptors. nih.gov

The process involves:

Data Set Compilation: A set of histamine analogs with experimentally determined biological activities is gathered.

Descriptor Calculation: For each molecule, a wide range of descriptors are calculated, which quantify various aspects of its structure.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates a selection of descriptors with the observed biological activity. mdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

These models help identify which molecular properties are most important for activity. For histamine H3 receptor antagonists, for example, QSAR studies have shown that steric and hydrophobic properties are often crucial for high affinity. nih.govnih.gov

The table below lists common descriptors used in QSAR studies of histamine receptor ligands.

| Descriptor Class | Specific Example | Information Encoded |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. nih.gov |

| Electronic | Dipole Moment, EHOMO | Distribution of charge and electron-donating/accepting capability. nih.gov |

| Hydrophobic | LogP, LogD | Lipophilicity and partitioning between aqueous and lipid phases. nih.gov |

| Topological | Connectivity Indices | Molecular branching and shape. nih.gov |

| 3D-QSAR | CoMFA/CoMSIA Fields | 3D steric and electrostatic fields surrounding the molecule. nih.gov |

By applying these comprehensive research methodologies, a detailed pharmacological and biological profile of "Histamine, 4-chloro-" could be established, clarifying its potential as a selective tool compound or therapeutic agent.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between ligands, such as chloro-substituted histamine derivatives, and their corresponding receptors at an atomic level. These methods are crucial for understanding the binding mechanisms, predicting binding affinities, and guiding the design of new, more selective and potent compounds.

In the study of histamine receptors, docking simulations are employed to predict the preferred orientation of a ligand when it binds to form a stable complex. For instance, studies on the histamine H1 receptor (H1R) have utilized docking to analyze the binding of various antihistamine compounds. nih.gov These simulations can identify key amino acid residues within the receptor's binding pocket that are critical for ligand interaction. Research has shown that residues such as MET 183, THR 184, and ILE 187 in the H1 receptor are important for binding through strong hydrogen bonding interactions. nih.gov Similarly, for the histamine H4 receptor (H4R), docking studies have revealed that a preferable binding mode for many ligands involves a tight interaction between a protonated nitrogen atom in the ligand and the Asp(3.32) residue, as well as an interaction between the imidazole (B134444) nitrogen and the Glu(5.46) residue. researchgate.net

Following docking, molecular dynamics simulations are performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations provide insights into the dynamic nature of the interactions and can confirm the stability of the binding mode predicted by docking. researchgate.net For example, 20-nanosecond MD simulations of histamine bound to H1R and H4R have shown significant conformational changes in the transmembrane helices (TM5, TM6, and TM7), which are consistent with the activation mechanisms of G-protein coupled receptors (GPCRs). researchgate.net

Homology Modeling for Receptor Structure Prediction

Homology modeling is a computational technique used to generate a three-dimensional (3D) model of a protein when its amino acid sequence is known but its crystal structure has not been experimentally determined. This method is particularly valuable for the study of histamine receptors, as only the structure of the H1 receptor has been crystallized. nih.gov The H1R crystal structure serves as a template to build models for other subtypes like the H2, H3, and H4 receptors. nih.gov

The process begins by aligning the amino acid sequence of the target receptor (e.g., H4R) with the sequence of the template (H1R). researchgate.net Specialized software, such as MODELLER9V7, is then used to construct the 3D model of the target protein based on the template's structure. nih.gov The initial model is then refined, often using molecular dynamics simulations, to achieve a stable and energetically favorable conformation. nih.gov

The quality and reliability of the generated homology model are critical for its application in further studies like molecular docking. Therefore, the models undergo rigorous validation using various structure-verification tools. Programs like PROCHECK and VERIFY3D are used to assess the stereochemical quality of the model, such as the Ramachandran plot statistics, which evaluates the conformational feasibility of amino acid residues. nih.gov A reliable model will have a high percentage of its residues in the most favored regions of the Ramachandran plot. researchgate.net These validated models provide a structural basis for structure-based drug design and for investigating the selective binding of ligands like 4-chloro-Histamine to different receptor subtypes. researchgate.netnih.gov

Machine Learning and Predictive Modeling in Biological Systems

Machine learning (ML) and predictive modeling are increasingly being applied in pharmacology and toxicology to analyze complex biological data. In the context of histamine-related compounds, ML frameworks have been developed to predict potential drug-drug interactions (DDIs) for histamine antagonists. nih.govfrontiersin.org These computational models can shorten the common evaluation process for new compounds by identifying potential adverse events at an early stage of drug development. frontiersin.org

One approach involves using the chemical structure of drugs, represented as a simplified molecular-input line-entry system (SMILES), as an input for the ML algorithms. nih.gov By combining SMILES data with other information, such as interactions with the Cytochrome P450 (CYP450) enzyme group, these models can predict various types of DDIs. mdpi.com The methodology involves several steps: filtering drug data from databases like DrugBank, extracting chemical features, and then applying various classifier algorithms such as Naive Bayes, Decision Tree, Random Forest, and XGBoost to build the predictive model. nih.govmdpi.com

The performance of these models is evaluated using techniques like 5-fold cross-validation. mdpi.com Studies have demonstrated that such models can achieve high precision and recall rates, outperforming previously published works on DDI prediction. frontiersin.orgnih.gov A significant advantage of this approach is that the prediction is based solely on chemical structure and known enzyme interactions, allowing it to be applied early in the drug discovery pipeline before extensive clinical data is available. frontiersin.org

In Vivo Animal Models for Preclinical Evaluation

Models of Inflammatory and Allergic Conditions (e.g., Zymosan-Induced Peritonitis, Experimental Colitis, Asthma Models)

Zymosan-Induced Peritonitis Zymosan-induced peritonitis is a widely used animal model to study acute inflammation. nih.gov Intraperitoneal injection of zymosan, a component of yeast cell walls, triggers a rapid inflammatory response characterized by the recruitment of leukocytes, particularly neutrophils and monocytes, into the peritoneal cavity. mdpi.comnih.gov Mast cells play a significant role in initiating this response through the release of mediators like histamine. mdpi.com Studies using this model have shown that blocking histamine receptors can inhibit early plasma exudation and temporarily reduce the influx of leukocytes and the levels of pro-inflammatory cytokines. mdpi.com The use of H4R antagonists, such as JNJ 7777120, has been shown to reduce neutrophil influx in this model, providing early evidence of the anti-inflammatory properties of H4R antagonists. researchgate.net

Experimental Colitis Animal models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), are crucial for investigating the pathophysiology of inflammatory bowel disease (IBD). frontiersin.org Research has demonstrated a pro-inflammatory role for the histamine H4 receptor in these models. In studies using TNBS-induced colitis in rats, selective H4R antagonists like JNJ 10191584 and JNJ 7777120 caused a reduction in macroscopic damage, inhibited the elevation of colonic myeloperoxidase (a marker of neutrophil infiltration), and decreased levels of tumor necrosis factor-alpha (TNF-α). Similarly, in both oxazolone- and DSS-induced colitis models, H4R-deficient mice exhibited lower disease activity scores and reduced mucosal neutrophil infiltration compared to wild-type mice. frontiersin.org These findings suggest that mast cell-derived histamine, acting through H4R, helps create an environment that promotes pathogenic neutrophil infiltration into the colonic mucosa, thereby exacerbating the symptoms of experimental colitis. frontiersin.org

Table 1: Effects of H4 Receptor Antagonism in Experimental Colitis Models

| Model | Compound/Method | Key Findings | Reference(s) |

|---|---|---|---|

| TNBS-Induced Colitis (Rat) | JNJ 10191584, JNJ 7777120 | Reduced macroscopic damage, colonic myeloperoxidase, and TNF-α levels. | |

| Oxazolone & DSS-Induced Colitis (Mouse) | H4R knockout mice | Lower disease activity scores, reduced neutrophil infiltration, and decreased neutrophil-recruitment mediators (IL-6, CXCL1, CXCL2). | frontiersin.org |

| DSS Colitis (Mouse) | JNJ7777120 | Improved clinical and histological symptoms; attenuated inflammatory cytokine response. |

Asthma Models In murine models of asthma, which typically involve sensitization and airway challenge with an allergen like ovalbumin (OVA), histamine receptors play a significant role in the resulting airway inflammation and dysfunction. Specifically, the H4 receptor has been identified as a key mediator. Therapeutic administration of H4R antagonists, including compounds like 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine, after inflammation is established, can significantly ameliorate allergen-induced pathologies. Research has shown that H4R antagonism can reduce Th2 cytokine-driven effects such as goblet cell hyperplasia, collagen deposition (airway remodeling), and airway dysfunction. These findings highlight the potential of H4R antagonists as a therapeutic approach for asthma by targeting key manifestations of the disease.

Neurobiological and Neurodegenerative Disease Models (e.g., Parkinson's Models, Stress-Induced Models)

Parkinson's Models Neuroinflammation and microglial activation are known to contribute to the loss of dopaminergic cells in Parkinson's disease (PD). researchgate.net Animal models, such as the rotenone-induced PD model in rats, are used to study these pathological processes. In these models, the histaminergic system, particularly the H4 receptor, has emerged as a therapeutic target. researchgate.net Administration of the H4R antagonist JNJ7777120 in rotenone-treated rats normalized the number of nigrostriatal dopaminergic fibers and restored striatal dopamine (B1211576) levels. researchgate.net Furthermore, this treatment was associated with a reduction of α-synuclein-positive inclusions in the striatum, alleviated morphological changes in microglia, and lowered the release of TNF-α. researchgate.net These findings suggest that inhibiting H4R in microglia can reduce neuroinflammation and prevent the development of PD pathology in this model. researchgate.net Cross-domain text-mining analyses have also predicted that antihistamines, such as ebastine (B1671034) and levocetirizine, could serve as promising repurposed adjuvant therapies for PD by improving neurotransmitter balance and decreasing inflammation.

Stress-Induced Models Animal models of stress are used to investigate the neurobiological basis of anxiety and depression. Brain histamine acts as a neurotransmitter that is modulated by stress. Acute stress has been shown to increase histamine turnover in several brain regions, including the diencephalon, which is thought to be related to the pathology of anxiety. In contrast, chronic restraint stress leads to a continued increase in histamine turnover in the nucleus accumbens and striatum, which may play a role in preventing stress vulnerability. Studies using acute partial restraint stress in rats have demonstrated that stress increases the histamine content within mast cells in the colon, an effect mediated by the release of interleukin-1 and corticotropin-releasing factor. The modulation of histamine receptors with antagonists can influence these stress responses; for example, H1 receptor antagonists have been shown to decrease anxiety states in animal models.

Xenograft and Syngeneic Models in Oncology Research

Xenograft and syngeneic models are foundational tools in preclinical oncology research for evaluating the efficacy of anti-cancer therapies. Xenograft models involve the implantation of human tumor cells into immunodeficient mice, allowing for the study of human tumor growth and response to treatment in an in vivo environment. Syngeneic models use mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, which is essential for studying immunotherapies that require a functional immune system to be effective.

Research has implicated histamine receptors, particularly H4R, in cancer progression and immune modulation within the tumor microenvironment. In a breast cancer xenograft model using human MDA-MB-231 cells, treatment with the H4R antagonist JNJ7777120 significantly decreased the incidence of lung metastases. In a pancreatic cancer xenograft model (Panc-1 cells), the H3R/H4R ligand clobenpropit, when used with gemcitabine, reduced tumor growth. Furthermore, the H1 antagonist Chloropyramine hydrochloride was found to suppress breast cancer growth in a xenograft model, both as a single agent and synergistically with doxorubicin.

In the context of immuno-oncology, syngeneic models are particularly insightful. A study using a syngeneic, orthotopic model of ErbB2-positive breast cancer found that mice deficient in the H4 receptor (H4R KO) exhibited reduced tumor weight and improved survival compared to wild-type mice. mdpi.com This anti-tumor effect was associated with a favorable modulation of the immune response, specifically a decreased proportion of immunosuppressive regulatory T cells in the tumor-draining lymph nodes of the H4R KO mice. mdpi.com These findings suggest that H4R-mediated mechanisms may promote an immunosuppressive tumor microenvironment. mdpi.com

Table 2: Role of Histamine Receptor Ligands in Oncology Models

| Model Type | Cancer Type | Compound/Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Xenograft | Breast Cancer (MDA-MB-231) | JNJ7777120 (H4R antagonist) | Significantly decreased lung metastases. | |

| Xenograft | Pancreatic Cancer (Panc-1) | Clobenpropit (H3R/H4R ligand) | Reduced tumor growth in combination with gemcitabine. | |

| Xenograft | Breast Cancer | Chloropyramine (H1R antagonist) | Reduced tumor growth; synergistic with doxorubicin. | |

| Syngeneic | Breast Cancer (ErbB2-positive) | H4R knockout mice | Reduced tumor weight, improved survival, decreased regulatory T cells. | mdpi.com |

Methodology for Assessing Physiological Responses (e.g., Plethysmography, Vascular Permeability Assays)

The physiological effects of "Histamine, 4-chloro-," particularly its impact on vascular systems and tissue inflammation, are evaluated using established experimental methodologies. These techniques are crucial for quantifying the compound's biological activity in vivo.

Plethysmography

Plethysmography is a non-invasive method used to measure volume changes in an organ or the whole body, which can be indicative of inflammation and edema. In the context of studying histamine agonists, it is frequently employed to assess paw swelling in rodent models. Following the administration of an inflammatory agent, the volume of the paw is measured at regular intervals. The increase in paw volume serves as a direct measure of the inflammatory edematous response. This technique is valuable for characterizing the pro-inflammatory effects of compounds like "Histamine, 4-chloro-" and for evaluating the efficacy of potential anti-inflammatory treatments.

Vascular Permeability Assays

Vascular permeability assays are fundamental to understanding how a compound affects the integrity of the endothelial barrier. Increased vascular permeability is a hallmark of inflammation, leading to the leakage of plasma and proteins into the surrounding tissue, resulting in edema.

A common method to assess vascular permeability is the Miles assay , or a modification thereof, which utilizes a dye such as Evans blue. nih.gov Evans blue binds to serum albumin, and when vascular permeability is increased, the dye-albumin complex extravasates into the tissue. The amount of dye that has leaked into the tissue can be quantified by extracting it and measuring its absorbance, providing a quantitative measure of the increase in permeability. nih.govplos.org This assay can be performed in various tissues, such as the skin of mice or rats, to assess localized inflammatory responses. For instance, after intradermal or systemic administration of "Histamine, 4-chloro-", an intravenous injection of Evans blue would allow for the quantification of its effect on local blood vessel leakage. nih.gov

In vitro models of vascular permeability are also employed, using cultured endothelial cells grown as a monolayer on a porous membrane. mdpi.com These models allow for the direct assessment of a compound's effect on endothelial cell barrier function by measuring the passage of fluorescently labeled macromolecules across the monolayer. mdpi.com This approach provides a more controlled environment to study the cellular mechanisms underlying the observed physiological responses.

Comparative Pharmacology Across Species Orthologs in Animal Models

The pharmacological effects of "Histamine, 4-chloro-," as a histamine receptor ligand, are significantly influenced by interspecies differences in receptor structure and function. The histamine H4 receptor (H4R), a key target for this compound, exhibits considerable variation across different animal species used in preclinical research. nih.govmdpi.com These differences can lead to variations in ligand affinity, potency, and efficacy, which are critical considerations when translating findings from animal models to humans. mdpi.com

Various H4R orthologs have been cloned and characterized, including those from humans, mice, rats, guinea pigs, monkeys, pigs, and dogs. nih.gov The sequence homology of these orthologs compared to the human H4R varies significantly. For example, the monkey H4R shares a high degree of homology with the human receptor, whereas rodent H4Rs show more moderate homology. nih.gov These "natural mutants" provide a valuable tool for studying ligand-receptor interactions. nih.gov

Research has shown that standard H4R ligands can display significantly different affinities for different H4R orthologs. For example, a study expressing H4R orthologs in human embryonic kidney 293T cells revealed that the binding affinities of various agonists and antagonists varied across species. nih.gov Such discrepancies can impact the outcomes of in vivo studies. A compound that is a potent antagonist at the human H4R might act as a partial agonist at the mouse or rat receptor, complicating the interpretation of experimental results in these models.

These species-specific pharmacological profiles are crucial for the selection of appropriate animal models in the study of "Histamine, 4-chloro-". Understanding how the compound interacts with the H4R of a particular species is essential for the valid assessment of its therapeutic potential and physiological effects. The use of chimeric receptors and site-directed mutagenesis has further elucidated the molecular determinants of these species-specific interactions. nih.gov

Below is a data table summarizing the sequence homology of various species' H4R orthologs compared to the human H4R.

| Species | Sequence Homology to Human H4R (%) |

|---|---|

| Chimpanzee | 99% |

| Gorilla | 98% |

| Orangutan | 98% |

| Macaque | 94% |

| Baboon | 94% |

| Marmoset | 86% |

| Pig | 73% |

| Dog | 72% |

| Rat | 68% |

| Mouse | 67% |

Chemical Synthesis and Structure Activity Relationship Sar of Histamine, 4 Chloro and Analogs

Synthetic Methodologies for Halogenated Histamine (B1213489) Derivatives

The synthesis of halogenated histamine derivatives, including 4-chloro-histamine, requires precise control over regioselectivity and, in many cases, stereoselectivity. Various methods have been developed to achieve these goals, ranging from classical approaches to more novel synthetic routes.

The synthesis of chiral molecules in an enantiomerically pure form is a critical aspect of drug development. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. uzh.ch For histamine analogs, this is particularly important as different enantiomers can exhibit distinct pharmacological activities.

One common strategy for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. nih.gov This technique involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate or the product. For instance, lipase-catalyzed kinetic resolution has been employed for the separation of enantiomers of certain drug analogs. nih.gov Another approach is dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Capillary electrophoresis using chiral selectors, such as cyclodextrins, is another powerful technique for the enantiomeric resolution of chiral compounds, including derivatives of piperazine, a common scaffold in antihistamine drugs. researchgate.net The development of stereoselective syntheses, such as the ynamide-Kinugasa reaction for creating chiral α-amino-β-lactams, provides direct routes to enantiomerically pure building blocks. nih.gov

The synthesis of halogenated histidines and histamines often starts from suitably protected parent bioimidazoles. capes.gov.br Direct electrophilic halogenation is a common method for introducing halogen atoms at the C-5 position, and in some cases, at both C-2 and C-5. capes.gov.br The synthesis of 2-halo derivatives (where the halogen is bromine or iodine) can be achieved through regiospecific electrophilic dehalogenation at the C-5 position. capes.gov.br

Novel synthetic routes are continuously being developed to improve yields, reduce steps, and introduce diverse functionalities. For example, a series of 1-substituted-4-(3-chlorophenyl)- Current time information in Bangalore, IN.acs.orgrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-ones were synthesized based on structural modifications of quinazolone, with different groups substituted on the triazolo ring to enhance biological activity. rsc.org Another approach involves the synthesis of 2-substituted histamine analogs from appropriate imidates or amidines and 2-oxo-4-phthalimido-1-butyl acetate. nih.gov

The synthesis of non-imidazole histamine H3 receptor antagonists has been achieved by reacting 1-(3-aminopropyl)pyrrolidine (B1328916) with an isothiouronium salt, which is formed from the reaction of 4-chlorophenylthiourea and iodomethane. acs.org Furthermore, a series of novel nonimidazole H3 receptor antagonists/inverse agonists were designed and synthesized by hybridizing the H3 receptor pharmacophore with a 1,2,4-triazole (B32235) moiety. tandfonline.com

Elucidation of Structure-Activity Relationships

Understanding how the chemical structure of a molecule relates to its biological activity is fundamental to medicinal chemistry. For 4-chloro-histamine and its analogs, these studies focus on how substituents influence receptor binding, functional activity, and other key pharmacological parameters.

The introduction of substituents, such as a chlorine atom, can have a profound effect on a ligand's affinity for its receptor and its functional selectivity (i.e., its ability to act as an agonist, antagonist, or inverse agonist).

For instance, in a series of 4-aminoquinoline (B48711) antiplasmodials, electron-withdrawing groups at the 7-position, such as chlorine, were found to lower the pK(a) of both the quinoline (B57606) ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This alteration in basicity can influence the compound's distribution and interaction with its target. The antiplasmodial activity was shown to be directly proportional to the β-hematin inhibitory activity, which in turn correlated with the hematin-quinoline association constant and the electron-withdrawing capacity of the 7-substituent. nih.gov

In the context of histamine receptor ligands, the presence and position of a halogen can significantly impact affinity and selectivity across the four histamine receptor subtypes (H1, H2, H3, and H4). nih.gov For example, 3-halogenated 2-phenylhistamines were found to be equipotent with histamine at the H1 receptor. nih.gov The 4-chlorobenzyl substituent is a key feature for high-affinity histamine H3 receptor antagonists. acs.org The H4 receptor, which is primarily expressed on immune cells, shows a high affinity for histamine and plays a role in chemotaxis and inflammation. nih.govebi.ac.uk The structural similarities between the H3 and H4 receptor binding sites can lead to ligands that are antagonists for both receptors. mdpi.com

Table 1: Influence of Substituents on Histamine Receptor Binding

The insights gained from SAR studies are directly applied to the rational design and synthesis of new receptor agonists and antagonists with improved properties.

The design of H1 receptor antagonists has led to the development of various chemical classes, including ethylenediamine, amino ether, propylamine, tricyclic, piperazine, and piperidine (B6355638) antagonists. rsc.org For example, a series of 1-substituted-4-(3-chlorophenyl)- Current time information in Bangalore, IN.acs.orgrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-ones were designed as H1 receptor antagonists. rsc.org

In the realm of H3 receptor antagonists, the focus has often been on non-imidazole structures to improve drug-like properties. acs.org Novel, potent, and selective non-imidazole H3 antagonists have been developed from the low-affinity ligand dimaprit. acs.org Hybrid molecules, such as those combining the H3 pharmacophore with a 1,2,4-triazole moiety, have also been synthesized as H3 receptor antagonists/inverse agonists. tandfonline.com

For the H4 receptor, which is a promising target for inflammatory and immune disorders, the discovery and synthesis of selective antagonists is an active area of research. nih.govnih.gov For example, a series of octahydropyrrolo[3,4-c]pyrrole-based selective H4 receptor antagonists have been developed. nih.gov

Beyond simple binding affinity, medicinal chemists now consider other parameters to evaluate the quality of drug candidates. Ligand efficiency (LE) and target residence time are two such important metrics.

Ligand efficiency is a measure of the binding energy per atom of a ligand, providing an assessment of how efficiently a molecule binds to its target. wikipedia.org It is calculated as the free energy of binding divided by the number of non-hydrogen atoms in the ligand. wikipedia.orgblogspot.com Group efficiency (GE) is a related metric that assesses the contribution of a specific chemical group to the binding affinity. blogspot.com These metrics help in optimizing lead compounds by focusing on fragments that contribute most effectively to binding.

Target residence time refers to the duration a drug remains bound to its target. acs.org A longer residence time can lead to a more sustained pharmacological effect, which may be advantageous for therapeutic efficacy. uef.finih.gov Studies have shown that for some drugs, a long residence time is a better predictor of in vivo efficacy than binding affinity alone. nih.gov The residence time can be modulated by altering the chemical structure of the ligand, for instance, by designing reversible covalent inhibitors where the reactivity of a warhead is tuned to control the duration of target engagement. acs.org

Table 2: Compound Names Mentioned in the Article

Advanced Analytical Methods for Histamine, 4 Chloro Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-PDA, LC-MS)

Chromatographic methods are fundamental for isolating and quantifying "Histamine, 4-chloro-" in various samples, from synthesis reaction mixtures to biological matrices.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): HPLC is a cornerstone technique for the analysis of histamine (B1213489) antagonists and related compounds. ptfarm.pltandfonline.com For compounds containing a chromophore, such as the 4-chlorophenyl group in "Histamine, 4-chloro-", a Photodiode Array (PDA) detector offers significant advantages. It provides absorbance data across a wide range of wavelengths simultaneously, allowing for the determination of peak purity and optimal wavelength selection for quantification.

Research on analogous compounds like chlorpheniramine (B86927), which also contains a 4-chlorophenyl moiety, frequently employs reverse-phase HPLC systems. scispace.com A typical setup involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, often with an acid modifier like formic acid to ensure good peak shape. acs.org The method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). tandfonline.comresearchgate.net For instance, UV-Vis spectrophotometric methods for chlorpheniramine have been established with detection at wavelengths around 262 nm. ekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, provide superior sensitivity and selectivity, making them indispensable for analyzing complex samples and for determining very low concentrations of analytes. nih.govresearchgate.net While direct analysis of polar compounds like histamine can be challenging on reverse-phase columns, derivatization or the use of specific chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. kikp-pertanian.idacs.org

For quantification, LC-MS/MS operates in modes like multiple-reaction monitoring (MRM), where a specific precursor ion of the target molecule is selected and fragmented, and one or more specific product ions are monitored. This process is highly selective. For example, in the analysis of histamine, the precursor ion at m/z 111.98 is fragmented to produce quantifier and qualifier product ions at m/z 94.9 and 67.9, respectively. kikp-pertanian.id A similar targeted approach would be developed for "Histamine, 4-chloro-," with mass-to-charge ratios adjusted to account for its specific molecular weight. The combination of retention time from the LC and the specific mass transitions in the MS provides highly reliable identification and quantification. researchgate.netresearchgate.net

Table 1: Illustrative Chromatographic Conditions for Analysis of Histamine-Related Compounds

| Parameter | HPLC-PDA | LC-MS/MS |

|---|---|---|

| Column | Reverse-phase C18 (e.g., ODS Hypersil, 150 x 4.6 mm) tandfonline.com | Reverse-phase C18 (e.g., Gemini C-18, 150 x 4.6 mm) researchgate.net or HILIC |

| Mobile Phase | Acetonitrile and/or Methanol with aqueous buffer (e.g., phosphate (B84403) or formate) acs.orgtandfonline.com | Acetonitrile with aqueous formic acid (gradient elution) kikp-pertanian.id |

| Detection | Photodiode Array (PDA), ~262 nm for chlorophenyl moiety ekb.eg | Triple Quadrupole (QqQ) Mass Spectrometer with Electrospray Ionization (ESI) kikp-pertanian.id |

| Quantification | Peak area at a specific wavelength | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions kikp-pertanian.id |

| Key Advantage | Robustness, cost-effectiveness, peak purity analysis | High sensitivity, high selectivity, structural confirmation |

Spectroscopic Methods for Structural Characterization and Assay (e.g., UV-Vis Spectrophotometry, NMR, HRMS)

Spectroscopic techniques are essential for the structural elucidation and confirmation of newly synthesized molecules like "Histamine, 4-chloro-."

UV-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is a straightforward and robust method often used for the quantitative analysis of compounds with chromophores. orientjchem.orgrjptonline.org The imidazole (B134444) ring and the 4-chlorophenyl group in "Histamine, 4-chloro-" would absorb UV light, producing a characteristic spectrum. The technique can be used to determine the concentration of the compound in solution by applying the Beer-Lambert law. Studies on the related compound chlorpheniramine show a maximum absorbance (λmax) at approximately 261-262 nm, which is typically used for its quantification. ekb.egrdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment of each atom in the molecule. acs.org For "Histamine, 4-chloro-," ¹H NMR would show distinct signals for the protons on the imidazole ring, the ethylamine (B1201723) side chain, and the chlorophenyl ring. dovepress.comresearchgate.net Similarly, ¹³C NMR would confirm the carbon skeleton of the molecule. researchgate.netnih.govmdpi.com Chemical shifts, coupling constants, and integration values are all used to piece together the final structure and confirm its identity. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. mdpi.com This precision allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its identity. nih.gov For "Histamine, 4-chloro-," HRMS analysis using a technique like electrospray ionization (ESI) would verify its calculated exact mass, distinguishing it from other compounds with the same nominal mass.

Table 2: Application of Spectroscopic Methods in "Histamine, 4-chloro-" Research

| Technique | Application | Information Obtained |

|---|---|---|

| UV-Vis Spectrophotometry | Quantification in pure solutions and simple mixtures | Absorbance maximum (λmax), concentration measurement ekb.egrdd.edu.iq |

| NMR Spectroscopy | Unambiguous structure elucidation and confirmation | Chemical shifts (δ), coupling constants (J), and connectivity of atoms (¹H, ¹³C, 2D NMR) acs.orgdovepress.comnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Definitive identity and formula confirmation | Highly accurate mass-to-charge ratio, determination of elemental composition nih.govmdpi.com |

Radioligand Displacement Assays for Receptor Binding Studies

To understand the pharmacological profile of "Histamine, 4-chloro-," particularly its interaction with histamine receptors (H1, H2, H3, H4), radioligand displacement assays are the gold standard. cresset-group.com These assays are critical for determining the binding affinity of a test compound for a specific receptor. acs.org

The principle of the assay involves competition between an unlabeled test ligand (e.g., a derivative of "Histamine, 4-chloro-") and a radiolabeled ligand (a compound with known high affinity for the receptor, tagged with a radioactive isotope like ³H or ¹²⁵I) for binding to the receptor. ingentaconnect.comacs.org The receptors are typically present in membrane preparations from cells engineered to express a high density of a specific receptor subtype (e.g., HEK-293 cells expressing the human H3 receptor). cm-uj.krakow.pl

By incubating the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound, a displacement curve is generated. From this curve, the IC₅₀ value (the concentration of test compound required to displace 50% of the bound radioligand) is determined. The IC₅₀ value can then be converted to the inhibition constant (Ki), which represents the intrinsic binding affinity of the test compound for the receptor. mdpi.com A lower Ki value indicates a higher binding affinity. This technique is widely used to characterize the potency and selectivity of new histamine receptor ligands. nih.govnih.govnih.gov

Table 3: Receptor Binding Affinity Data for Selected Chlorinated Histamine Receptor Ligands

| Compound | Receptor Target | Radioligand | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| N-(4-chlorobenzyl)-N'-(6-pyrrolidin-1-ylhexyl)guanidine | Histamine H3 Receptor | [³H]-(R)-α-methylhistamine | pKi = 8.38 | acs.org |

| N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine | Human H3 Receptor | [³H]Nα-methylhistamine | 4.49 nM | dovepress.com |

| Clobenpropit (contains 4-chlorobenzyl group) | Histamine H4 Receptor | Not specified | Binds in two distinct modes | nih.gov |

| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120) | Histamine H4 Receptor | [³H]histamine | High affinity antagonist | nih.gov |

Emerging Research Themes and Future Directions for Histamine, 4 Chloro

Investigation of Novel Receptor Subtype Interactions

While Histamine (B1213489), 4-chloro- is predominantly recognized for its high affinity and selectivity for the H4 receptor, an emerging area of research is the potential for interactions with other, less characterized or novel receptor subtypes. The histamine receptor family itself is a primary focus, with studies delving into the structural basis for subtype selectivity between the highly homologous H3 and H4 receptors. nih.gov The presence of a chlorine atom, as seen in Histamine, 4-chloro-, has been linked to antagonist activity at the H4R in other molecular scaffolds, suggesting that subtle structural changes can significantly alter the pharmacological profile. frontiersin.org

Future research is anticipated to move beyond the four known histamine receptors to investigate whether Histamine, 4-chloro- or its analogs interact with other G-protein coupled receptors (GPCRs) or even ligand-gated ion channels. wikipedia.org For instance, computational modeling and high-throughput screening could reveal previously unknown binding partners. The discovery of H4R splice variants with different ligand binding characteristics also opens a new avenue for investigation, as these isoforms could represent novel targets with unique physiological roles. conicet.gov.ar Understanding the full spectrum of receptor interactions is crucial for a complete picture of the compound's biological effects.

Exploration of Polypharmacology and Off-Target Effects

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in drug discovery and chemical probe development. drugbank.comnih.gov For compounds like Histamine, 4-chloro-, exploring this phenomenon is essential to distinguish between effects mediated by the primary target (H4R) and those arising from off-target interactions. Research into structurally related compounds provides clues to potential off-target activities. For example, some chloro-substituted indole (B1671886) derivatives have been assessed for off-target effects at adrenergic α1 receptors. vulcanchem.com Similarly, the classic antihistamine Chlorpheniramine (B86927), which contains a 4-chlorophenyl group, exhibits weak anticholinergic activity at muscarinic acetylcholine (B1216132) receptors in addition to its primary H1 receptor antagonism. wikipedia.org

Furthermore, studies on the H4R antagonist JNJ7777120, which also possesses a chloro-substituted ring system, have suggested potential interactions with other signaling pathways, including those involving poly(ADP-ribose) polymerase (PARP-1) in the context of inflammation and fibrosis. nih.gov These findings underscore the importance of systematic profiling of Histamine, 4-chloro- against a broad panel of receptors and enzymes to identify any clinically relevant off-target effects. This exploration is vital for interpreting experimental results accurately and anticipating potential side effects in therapeutic applications.

Table 1: Potential Off-Target Interactions for Chloro-Substituted Histamine-Related Compounds

| Compound Class / Example | Primary Target(s) | Potential Off-Target(s) | Implication for Research |

|---|---|---|---|

| Chloro-substituted Indole Derivatives | Histamine H4 Receptor | Adrenergic α1 Receptors vulcanchem.com | Need for screening against adrenergic receptor panels. |

| Chlorpheniramine | Histamine H1 Receptor | Muscarinic Acetylcholine Receptors wikipedia.org | Highlights potential for cross-reactivity with cholinergic systems. |

Development of Advanced In Vitro and In Vivo Models

To fully elucidate the physiological and pathophysiological roles of H4R activation by Histamine, 4-chloro-, researchers are developing and utilizing increasingly sophisticated biological models. These models aim to bridge the gap between simple cell-based assays and complex human diseases.

In vitro models have progressed from simple binding assays to functional screens in cells expressing recombinant receptors. Human embryonic kidney (HEK293) cells expressing human, rat, or mouse H4 receptors are commonly used to determine compound affinity and functional activity, such as in calcium flux assays. nih.govacs.org More advanced in vitro systems utilize native cells that endogenously express the H4R, providing a more physiologically relevant context. Key examples include mast cells derived from mouse bone marrow and human eosinophils, which are used to study chemotaxis and cellular shape changes in response to H4R ligands. nih.govarchivesofmedicalscience.com Another innovative in vitro model uses mouse peritoneal mast cells to investigate the role of histamine release in the context of viral infections. frontiersin.org

In vivo models are crucial for understanding the effects of H4R modulation on systemic inflammatory and immune responses. The zymosan-induced peritonitis model in mice is a well-established method for studying acute inflammation and the infiltration of neutrophils, a process dependent on H4R. nih.gov To study allergic-type inflammation, researchers employ models like the T-helper type 2 (Th2)-cell-mediated skin inflammation model in mice, which mimics aspects of atopic dermatitis and allows for the assessment of immune cell infiltration and pruritus. nih.govresearchgate.net These advanced models are indispensable tools for future studies on the anti-inflammatory and immunomodulatory potential of compounds like Histamine, 4-chloro-.

Table 2: Advanced Models for Studying Histamine, 4-chloro- Activity

| Model Type | Specific Model | Key Biological Readout(s) | Reference(s) |

|---|---|---|---|

| In Vitro | HEK293 cells with recombinant H4R | Binding affinity, Ca2+ flux | nih.govacs.org |

| Mouse bone marrow-derived mast cells | Cell shape change, cytokine release | nih.govnih.gov | |

| Human eosinophils | Chemotaxis, actin polymerization | nih.govmdpi.com | |

| Mouse peritoneal mast cells | Virus-induced histamine release | frontiersin.org | |

| In Vivo | Zymosan-induced peritonitis (mouse) | Neutrophil influx, cytokine levels | nih.gov |